

## ONO-1301: A Novel Dual-Acting Prostanoid for Tissue Repair and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | (Z)-ONO 1301 |           |
| Cat. No.:            | B1232547     | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

ONO-1301 is a synthetic, orally active, non-prostanoid dual-action agent that functions as a selective prostacyclin (PGI2) receptor (IP receptor) agonist and a thromboxane A2 (TXA2) synthase inhibitor. This unique pharmacological profile positions ONO-1301 as a promising therapeutic candidate for a range of conditions characterized by tissue injury and impaired regeneration, including ischemic heart disease, pulmonary hypertension, liver fibrosis, and chronic kidney disease. Its mechanism of action extends beyond simple vasodilation and antiplatelet aggregation; ONO-1301 stimulates the production of crucial endogenous regenerative factors, such as Hepatocyte Growth Factor (HGF), Vascular Endothelial Growth Factor (VEGF), and Stromal Cell-Derived Factor-1 (SDF-1). This induction of a pro-reparative microenvironment, coupled with its anti-fibrotic and anti-inflammatory properties, underscores its potential in regenerative medicine. This guide provides a comprehensive overview of the preclinical data on ONO-1301, focusing on its mechanism of action, therapeutic efficacy in various disease models, and detailed experimental protocols.

## **Core Mechanism of Action**

ONO-1301 exerts its therapeutic effects through a dual mechanism:

Prostacyclin (PGI2) Receptor Agonism: ONO-1301 binds to and activates the IP receptor, a
 G-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an



increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is a key second messenger that mediates a variety of cellular responses conducive to tissue repair.[1][2]

Thromboxane A2 (TXA2) Synthase Inhibition: By inhibiting TXA2 synthase, ONO-1301
reduces the production of TXA2, a potent vasoconstrictor and platelet aggregator. This action
contributes to improved blood flow and reduced thrombosis in injured tissues.[3]

The synergistic effect of these two actions results in a multifaceted approach to tissue regeneration.

## **Signaling Pathways**

The primary signaling cascade initiated by ONO-1301 involves the IP receptor and subsequent cAMP production. This pathway triggers the transcription and secretion of various growth factors essential for tissue repair.



Click to download full resolution via product page

ONO-1301 dual-action signaling pathway.

## **Preclinical Efficacy Data**



ONO-1301 has demonstrated significant therapeutic efficacy across a range of preclinical models of tissue injury. The following tables summarize the key quantitative findings.

**Table 1: Cardiac Tissue Repair** 

| Animal Model                           | Dosing Regimen                                               | Key Findings                                                                                                                       | Reference |
|----------------------------------------|--------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Myocardial<br>Infarction         | Single intramyocardial injection of ONO-1301SR               | - Increased capillary<br>density in the border<br>zone (557.2 ± 26.7 vs.<br>342.7 ± 29.7<br>capillaries/mm² in<br>control, P<0.01) | [2]       |
| Rat Myocardial<br>Ischemia/Reperfusion | Subcutaneous ONO-<br>1301SR at 3h and 3<br>weeks post-injury | - Reduced fibrotic area (22.3 $\pm$ 6.2% vs. 33.5 $\pm$ 5.9% in control, P<0.05)                                                   |           |
| Hamster Dilated<br>Cardiomyopathy      | Subcutaneous ONO-<br>1301-PLGA (10mg/kg)<br>every 3 weeks    | - Improved LV<br>fractional shortening<br>(25 ± 4% vs. 19 ± 2%<br>in vehicle, P<0.01)                                              | [4]       |

**Table 2: Liver Fibrosis and Injury** 



| Animal Model             | Dosing Regimen                           | Key Findings                                                                                                                                                                                 | Reference |
|--------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mouse NASH (Mc4r-<br>KO) | ONO-1301 mixed in feed for 20 weeks      | - Reduced Sirius Red stained fibrotic area (1.12 ± 1.01% vs. 3.10 ± 2.59% in control, p<0.0001) - Decreased hydroxyproline levels (4.71 ± 0.86 vs. 5.61 ± 1.15 nmol/mg in control, p=0.0008) |           |
| Mouse NASH (Mc4r-<br>KO) | ONO-1301 mixed in feed for 8 or 28 weeks | - Reduced serum ALT (mid-ONO: 234.5 ± 95.7 vs. Ctl: 397.8 ± 118.3 IU/L, p=0.0052) - Suppressed liver tumor incidence (mid-ONO: 12.5%, long-ONO: 0% vs. Ctl: 60%)                             |           |

**Table 3: Pulmonary Disease Models** 

| Animal Model                                            | Dosing Regimen                        | Key Findings                                                                      | Reference |
|---------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Rat Monocrotaline-<br>induced Pulmonary<br>Hypertension | Repeated<br>subcutaneous ONO-<br>1301 | - Attenuated increase<br>in Right Ventricular<br>Systolic Pressure<br>(RVSP)      |           |
| Mouse Bleomycin-<br>induced Pulmonary<br>Fibrosis       | Repeated<br>subcutaneous ONO-<br>1301 | - Significantly decreased lung hydroxyproline content and Ashcroft fibrosis score |           |



**Table 4: Kidney Disease Models** 

| Animal Model                                      | Dosing Regimen                                          | Key Findings                                                                             | Reference |
|---------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------|-----------|
| Mouse Unilateral<br>Ureteral Obstruction<br>(UUO) | Single injection of sustained-release ONO-1301 (SR-ONO) | - Suppressed<br>interstitial fibrosis and<br>accumulation of types<br>I and III collagen |           |
| Rat Type 1 Diabetic<br>Nephropathy                | Subcutaneous SR-<br>ONO every 3 weeks                   | - Suppressed<br>albuminuria and<br>glomerular<br>hypertrophy                             |           |

# Experimental Protocols Preparation of Sustained-Release ONO-1301 (ONO1301SR)

A sustained-release formulation of ONO-1301 is crucial for maintaining therapeutic concentrations at the site of injury. The most common method involves encapsulation in poly(lactic-co-glycolic acid) (PLGA) microspheres.





Click to download full resolution via product page

Workflow for ONO-1301SR preparation.

#### **Detailed Methodology:**

• Dissolution: Dissolve a specific amount of ONO-1301 and PLGA in a volatile organic solvent such as acetone or dichloromethane.



- Emulsification: This organic phase is then added to an aqueous solution containing a surfactant, typically polyvinyl alcohol (PVA), and emulsified using a high-speed homogenizer to create an oil-in-water (O/W) emulsion. The size of the microspheres can be controlled by adjusting the homogenization speed and duration.
- Solvent Evaporation/Extraction: The emulsion is then stirred at room temperature to allow the organic solvent to evaporate, leading to the hardening of the PLGA microspheres with ONO-1301 encapsulated within.
- Collection and Washing: The hardened microspheres are collected by centrifugation or filtration and washed multiple times with distilled water to remove residual PVA and unencapsulated drug.
- Drying: The final product is lyophilized (freeze-dried) to obtain a free-flowing powder of ONO-1301SR microspheres.

## In Vitro cAMP Measurement Assay

Measuring the intracellular accumulation of cAMP is a key method to confirm the agonistic activity of ONO-1301 on the IP receptor.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sustained-release prostacyclin analog ONO-1301 ameliorates tubulointerstitial alterations in a mouse obstructive nephropathy model PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A synthetic small molecule, ONO-1301, enhances endogenous growth factor expression and augments angiogenesis in the ischaemic heart PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-1301: A Novel Dual-Acting Prostanoid for Tissue Repair and Regeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232547#ono-1301-and-its-role-in-tissue-repair-and-regeneration]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com